![molecular formula C18H18N2O2 B5818958 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5818958.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide, also known as BZ-423, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BZ-423 belongs to the family of benzoxazole derivatives and has been shown to exhibit anti-inflammatory, anti-tumor, and immunomodulatory properties.
Mechanism of Action
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide exerts its effects by targeting the mitochondrial respiratory chain complex III. This leads to the production of reactive oxygen species (ROS) and the activation of the mitochondrial permeability transition pore (mPTP). The opening of the mPTP leads to the release of cytochrome c and the induction of apoptosis.
Biochemical and Physiological Effects:
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been shown to have both anti-inflammatory and immunomodulatory effects. It inhibits the activation of T-cells and reduces the production of pro-inflammatory cytokines. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has also been shown to induce apoptosis in cancer cells by targeting the mitochondrial respiratory chain complex III. This mechanism of action is unique and has the potential to overcome the resistance of cancer cells to traditional chemotherapy.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide is its unique mechanism of action. This makes it a promising candidate for the treatment of autoimmune diseases and cancer. However, one of the limitations of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide. One area of research is the development of more water-soluble analogs of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide that can be administered more easily in vivo. Another area of research is the investigation of the potential therapeutic applications of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide in other diseases such as Parkinson's disease and Alzheimer's disease. Finally, the development of combination therapies that include N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide may lead to more effective treatments for autoimmune diseases and cancer.
Conclusion:
In conclusion, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide is a synthetic compound that has shown promising therapeutic potential in the treatment of autoimmune diseases and cancer. Its unique mechanism of action and anti-inflammatory and immunomodulatory effects make it a promising candidate for further research. However, more research is needed to fully understand the potential therapeutic applications of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide and to develop more effective treatments for these diseases.
Synthesis Methods
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide involves the reaction of 2-methyl-5-nitrophenylacetic acid with 2-aminobenzoic acid in the presence of thionyl chloride and triethylamine. The resulting intermediate is then reacted with 1-bromo-3-chloropropane to yield N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide. The overall yield of the synthesis is approximately 40%.
Scientific Research Applications
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been shown to modulate the immune response by inhibiting the activation of T-cells and reducing the production of pro-inflammatory cytokines.
Another area of research has been in the treatment of cancer. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been shown to induce apoptosis in cancer cells by targeting the mitochondrial respiratory chain complex III. This mechanism of action is unique and has the potential to overcome the resistance of cancer cells to traditional chemotherapy.
properties
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-3-6-17(21)19-15-11-13(10-9-12(15)2)18-20-14-7-4-5-8-16(14)22-18/h4-5,7-11H,3,6H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGCOIGWFQHJMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-chlorophenyl)thio]-N-cycloheptylacetamide](/img/structure/B5818879.png)
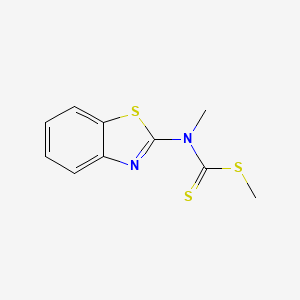
![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-2-methyl-3-furamide](/img/structure/B5818893.png)
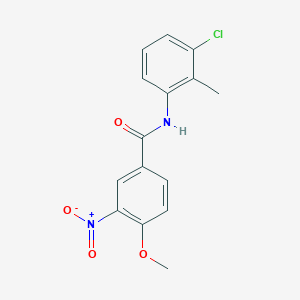
![6-(benzylamino)-8-ethyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5818907.png)
![4-chloro-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazine](/img/structure/B5818919.png)
methyl]amino}-N-1,3-thiazol-2-ylbenzenesulfonamide hydrochloride](/img/structure/B5818925.png)
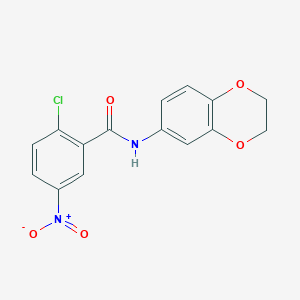
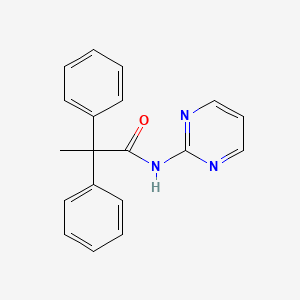
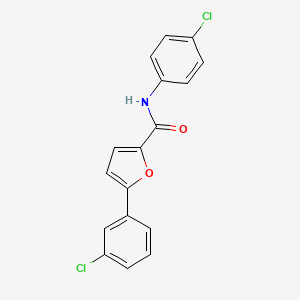
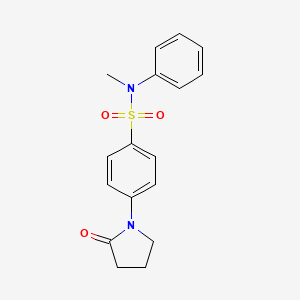

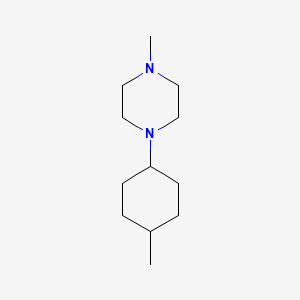
![N-(tert-butyl)-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furamide](/img/structure/B5818982.png)